N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Analgesic Anti-inflammatory Pyridazinone SAR

Researchers exploring pyridazinone-based analgesics face a gap in quantitative SAR data for halogen-substituted 6-oxopyridazinone acetamides. This compound addresses that gap: • Fills a vacant 4-fluorophenyl C3 / ortho-chloroanilide substitution vector absent from published anti-inflammatory series • Forms a matched molecular pair with its halogen-swapped analog for internal comparative bioassay generation • Defined properties (logP 3.09, PSA 96.31 Ų, achiral) support chromatographic method development Supplied as a 47 mg screening aliquot with 1-week lead time for rapid library integration.

Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
Cat. No. B12173150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC18H13ClFN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C18H13ClFN3O2/c19-14-3-1-2-4-16(14)21-17(24)11-23-18(25)10-9-15(22-23)12-5-7-13(20)8-6-12/h1-10H,11H2,(H,21,24)
InChIKeyFJCAHONCBUSROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Core Identity and Compound Class


N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (ChemDiv catalog ID IB08-9193) is a fully synthetic small molecule belonging to the 6-oxopyridazin-1(6H)-yl acetamide class, a subset of pyridazinone derivatives widely explored for analgesic and anti-inflammatory pharmacology . The compound (MF: C₁₈H₁₃ClFN₃O₂, MW: 357.77 g/mol, logP: 3.09) presents a pyridazinone core substituted at the 3-position with a 4-fluorophenyl ring and N-1-linked acetamide bearing an ortho-chloroanilide terminus . As a screening compound offered in milligram quantities from a commercial discovery library, its baseline characterization is limited to computed physicochemical descriptors and vendor catalog metadata; no primary research publication or patent specific to this compound was identified in the public domain.

Risks of Analog Substitution for N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide


The 6-oxopyridazin-1(6H)-yl acetamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity, where small permutations of the aryl substituents at the pyridazinone 3-position and the anilide terminus produce large shifts in potency, selectivity, and therapeutic index . In a controlled analgesic/anti-inflammatory series, homologs differing by a single halogen or methyl group on the phenyl ring displayed anti-inflammatory activity ranging from equipotent with aspirin to approximately 3-fold more potent, while the most active compound uniquely eliminated ulcerogenic side effects . Without compound-specific biological profiling data for N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide or its closest named congeners (e.g., 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide, also offered by ChemDiv ), the magnitude and direction of biological activity differences among these structural neighbors remain entirely undefined. Consequently, experimental interchange between this compound and any analog lacking matched-pair quantitative data introduces uncontrolled variables that compromise reproducibility.

Differentiation Evidence for N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide


Data Gap: No Public Biological Activity Data

A systematic search of PubMed, PubChem, ChEMBL, Google Patents, and the NLM Chemical Registry returned zero primary research publications, bioassay records, or patent examples containing quantitative biological activity data for N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide. Its structural analog 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide likewise has no public bioactivity data beyond a vendor catalog entry . The closest published evidence resides at the chemotype level: in a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamides, the most active compound (7e) achieved 36.3% inhibition in the carrageenan-induced hind paw edema model at 100 mg/kg, compared with 32.4% for indomethacin at 10 mg/kg and 0.9% for aspirin at 100 mg/kg, while also eliminating gastric ulcerogenic effects .

Analgesic Anti-inflammatory Pyridazinone SAR

Structural Uniqueness vs. Proximal Analog

N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide carries a 4-fluorophenyl substituent at the pyridazinone C3 and a 2-chloroanilide terminus, while its closest cataloged analog, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide , swaps the halogen identities: a 4-chlorophenyl at C3 and a 2-fluoroanilide group. These two compounds are constitutional isomers that differ in the type and position of the halogen atoms (F vs. Cl) on both aromatic rings, resulting in distinct electronic (Hammett σₚ F: 0.06 vs. Cl: 0.23), steric, and lipophilic profiles despite sharing the same molecular formula and calculated logP of 3.09 . Such a halogen swap, in the well-characterized pyridazinone anti-inflammatory chemotype, has been shown to produce >3-fold differences in in vivo potency and qualitatively distinct toxicity profiles .

Chemical probe Lead optimization Scaffold hopping

Application Scenarios for N-(2-chlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide


Matched Molecular Pair Analysis for Halogen-SAR

The target compound and its cataloged isomer (2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide) constitute a matched molecular pair that swaps fluorine and chlorine between the C3-aryl and anilide positions . A research unit can co-procure both compounds to internally generate comparative bioassay data, mapping how this halogen identity shift affects target binding, selectivity, and ADME properties, thereby establishing proprietary SAR knowledge on a scaffold where published quantitative evidence remains absent for these specific substitution patterns.

Pyridazinone-Focused Library Expansion

For screening collections centered on the pyridazinone chemotype, which has validated anti-inflammatory and analgesic activity in vivo , this compound fills a currently vacant substitution vector (4-fluorophenyl at C3 in combination with ortho-chloroanilide). Including this compound diversifies the library's pharmacophoric coverage in a region where class-level SAR data indicate that halogen identity and position dramatically modulate both efficacy and gastric safety .

Method Control in Pyridazinone Synthesis

The compound can serve as an orthogonal substrate in reaction optimization studies for N-alkylation of 6-oxopyridazinones with α-halo acetamides, given its distinct substitution pattern relative to commonly reported 3,5-diphenyl analogs . Its defined computed properties (logP 3.09, PSA 96.31 Ų, achiral, single H-bond donor ) make it suitable as a reference standard for chromatographic method development or purity assay validation in laboratories working on this scaffold.

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